Environmental Fate Differentiation: Formation of Unique Chlorobromoaromatic Byproducts vs. TCP
In peroxymonosulfate (PMS)-based advanced oxidation of 2,4,6-trichlorophenol (TCP) in the presence of trace bromide (Br⁻), 3-Bromo-2,4,6-trichlorophenol is identified as a specific chlorobromoaromatic byproduct [1]. This compound is not a byproduct of TCP degradation in bromide-free systems or of TBP degradation in chloride-free systems. Its formation is a direct consequence of the mixed-halogen chemistry, representing a distinct environmental fate pathway [1][2].
| Evidence Dimension | Formation of chlorobromoaromatic byproducts during AOP |
|---|---|
| Target Compound Data | 3-Bromo-2,4,6-trichlorophenol (identified as a byproduct) |
| Comparator Or Baseline | 2,4,6-Trichlorophenol (TCP) degradation in Br⁻-free systems (no chlorobromoaromatics formed) |
| Quantified Difference | Qualitative presence vs. absence; the byproduct's identity was confirmed via LC-MS in simulated wastewater containing PMS and trace Br⁻ |
| Conditions | Simulated wastewater containing PMS and trace Br⁻ (0-0.2 mM), pH 3.0-7.0 [1] |
Why This Matters
For researchers modeling the environmental fate of halogenated pollutants, this compound serves as an essential analytical standard to validate reaction pathways and quantify the specific risks associated with mixed-halogen systems, which is not possible using TCP or TBP alone.
- [1] Li, J., Zhou, Y., Jiang, J., Pang, S.-Y., Gao, Y., Yang, Y., Liu, G., Ma, J., Jiang, C., & Wang, L. (2018). Transformation of phenolic compounds by peroxymonosulfate in the presence of iodide and formation of iodinated aromatic products. Chemical Engineering Journal, 335, 855-864. View Source
- [2] Academia.edu. (2021). Chemical Engineering Journal Abstract: Identification of 3-bromo-2,4,6-trichlorophenol as a byproduct. View Source
